N-tert-Butyloxycarbonylamino KU-0058948

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Proteomics Research

N-tert-Butyloxycarbonylamino KU-0058948: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to investigate protein interactions and modifications, aiding in the understanding of cellular processes at the molecular level .

Cancer Therapeutics

As a PARP modulator, this compound has potential applications in cancer therapy. PARP inhibitors are a class of drugs that can be used to treat cancers with certain genetic mutations. They work by exploiting the DNA repair pathway deficiencies in cancer cells, leading to cell death .

Urogenital Diseases

Research indicates that N-tert-Butyloxycarbonylamino KU-0058948 may have therapeutic applications in treating urogenital diseases. This includes conditions such as prostate cancer, where modulation of the PTEN pathway can be crucial for the development of effective treatments .

Genomic Stability Research

The compound’s role as a PARP inhibitor also makes it valuable for studying genomic stability. PARP enzymes play a significant role in DNA repair, and their inhibition can lead to insights into the mechanisms that maintain genomic integrity .

Drug Resistance Studies

In cancer research, understanding and overcoming drug resistance is criticalN-tert-Butyloxycarbonylamino KU-0058948 can be used to study the response of cancer cells to chemotherapy, particularly in genetically defined subsets of cancers like pancreatic cancer .

Personalized Medicine

The compound is instrumental in the development of personalized medicine approaches. By correlating chemosensitivity with specific genetic profiles, researchers can tailor treatments to individual genetic makeups, potentially improving therapeutic outcomes .

Mécanisme D'action

Target of Action

N-tert-Butyloxycarbonylamino KU-0058948 primarily targets TEP1, PTEN, and PARP . These targets play crucial roles in various cellular processes. TEP1 and PTEN are involved in cell growth and survival, while PARP is a key player in DNA repair.

Mode of Action

This compound acts as an inhibitor for its targets. It is a TEP1 and PTEN inhibitor as well as a PARP inhibitor . By inhibiting these targets, the compound interferes with their normal functions, leading to changes in cellular processes.

Result of Action

The molecular and cellular effects of N-tert-Butyloxycarbonylamino KU-0058948’s action are largely determined by its inhibitory effects on its targets. By inhibiting TEP1, PTEN, and PARP, the compound can disrupt normal cellular processes, potentially leading to cell death. This makes it a potential candidate for cancer treatment .

Propriétés

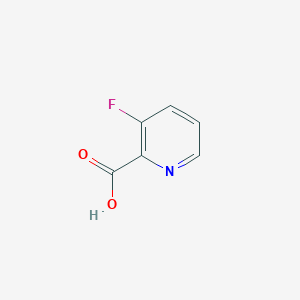

IUPAC Name |

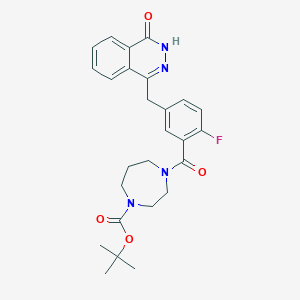

tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN4O4/c1-26(2,3)35-25(34)31-12-6-11-30(13-14-31)24(33)20-15-17(9-10-21(20)27)16-22-18-7-4-5-8-19(18)23(32)29-28-22/h4-5,7-10,15H,6,11-14,16H2,1-3H3,(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMHNPLCMDJBSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butyloxycarbonylamino KU-0058948 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)

![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)

![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B114963.png)

![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)